3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine
Description
Properties
CAS No. |
61884-83-1 |
|---|---|
Molecular Formula |
C16H11N7 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine |
InChI |
InChI=1S/C16H11N7/c17-14-13(15-18-11-7-3-4-8-12(11)19-15)20-21-16-9-5-1-2-6-10(9)22-23(14)16/h1-8H,17H2,(H,18,19) |
InChI Key |
JVMMSZUWHUIIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=C5C=CC=CC5=N4)N=N3)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis of Benzimidazole Derivatives
Microwave irradiation has been employed to efficiently synthesize benzimidazole derivatives, which are key intermediates for the target compound. For example, N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide was synthesized by irradiating the precursor in ethanol at 80 °C for 2 minutes, yielding high purity products after recrystallization. This method accelerates reaction times and improves yields compared to conventional heating.
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Ethanol | Efficient medium |
| Temperature | 80 °C | Optimal for fast reaction |
| Time | 2 minutes | Rapid synthesis |
| Yield | High (not specified) | Purified by recrystallization |
Cyclization Using 1H-Benzimidazole-2-Acetonitriles
1H-Benzimidazole-2-acetonitriles serve as versatile synthons for fused benzimidazole systems. Their reaction with suitable electrophilic partners (e.g., N-(1-chloro-alkyl)pyridinium chlorides) in dichloromethane at room temperature leads to fused heterocycles without forming imines or dihydrobenzimidazoles, as confirmed by NMR and mass spectrometry. This approach provides a mild and selective route to benzimidazole-fused heterocycles.
Formation ofTriazino[4,3-b]indazole Core
The triazinoindazole framework is commonly constructed via cyclization reactions involving aminotriazoles or aminoguanidines with aldehyde or keto precursors. For instance, reactions of aminotriazoles with 3-formylchromones under reflux conditions yield fused triazolo-pyrimidines, which are structurally related to the triazinoindazole core. Similarly, N-1H-benzimidazol-2-ylguanidines undergo [5+1] cyclization with 3-formylchromones to form triazine-containing fused heterocycles, indicating a plausible synthetic pathway for the target compound's triazinoindazole moiety.
Microwave-Assisted Cyclization for Triazole and Triazine Derivatives
Microwave-assisted reactions of substituted precursors with hydrazine hydrate or phenyl hydrazine in DMF at 120–150 °C for 2–10 minutes enable rapid synthesis of 1,2,4-triazole and triazine derivatives. The reaction mixture is then poured into ice water to precipitate the products, which are purified by recrystallization. This method is adaptable for synthesizing intermediates en route to the target fused heterocycle.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR and Mass Spectrometry : Characterization of intermediates and final products consistently shows expected chemical shifts and molecular weights confirming the formation of fused heterocycles without side products such as imines or dihydrobenzimidazoles.
- Microwave Irradiation : Significantly reduces reaction times from hours to minutes, improves yields, and enhances purity.
- Cyclization Promoters : Use of chlorotrimethylsilane facilitates efficient ring closure in triazine formation.
- Purification : Recrystallization from ethanol or filtration after precipitation in ice water are common purification techniques ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenated reagents, acids, or bases; conditions vary based on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine exhibit significant anticancer properties. For instance, derivatives of benzimidazole and triazine have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study demonstrated that a related compound effectively induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. Research indicates that derivatives can act as antagonists at adenosine receptors, which play a crucial role in neuroprotection .
Case Study:
In vitro studies showed that certain derivatives protected neuronal cells from toxicity induced by neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) and methamphetamine (METH). This highlights the potential application of these compounds in treating conditions like Parkinson's disease .
Synthesis and Derivatives
The synthesis of 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine typically involves multi-step reactions starting from simpler benzimidazole derivatives. The synthetic pathways often include cyclization reactions and the introduction of various substituents that enhance biological activity.
| Synthesis Step | Reagents Used | Conditions |
|---|---|---|
| Alkylation | Benzimidazole + Alkyl Halide | Reflux in ethanol |
| Cyclization | Hydrazine hydrate + Carbonyl Compounds | High temperature |
| Functionalization | Various electrophiles | Room temperature |
This table summarizes key steps in the synthesis process which can be adapted to create various derivatives with tailored properties .
Potential Therapeutic Uses
The unique properties of 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine suggest several therapeutic applications:
- Anticancer Therapy : As highlighted earlier, the compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drugs.
- Neuroprotection : Its role as an adenosine receptor antagonist may provide therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have shown promise against various bacterial strains, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has also been documented .
Comparison with Similar Compounds
Structural Features
- Core Heterocycles: The target compound’s triazino-indazol core distinguishes it from triazino-benzimidazoles (e.g., compounds 17 and 18) and triazole derivatives (e.g., ). The indazole moiety may enhance π-π stacking interactions in biological systems compared to benzimidazole or benzothiazole analogs .
Pharmacological Potential
- Adenosine receptors (A₁, A₂, A₃) are plausible targets for related heterocycles, though specific interactions remain unverified .
Research Findings and Implications
The absence of pharmacological data for 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine underscores the need for targeted studies on its synthesis, stability, and bioactivity. Structural analogs suggest promising routes for optimization:
- Synthetic Routes : Adapting diazonium salt coupling (as in ) or triazole-forming reactions () could yield the target compound.
- Activity Prediction: Molecular docking studies may elucidate interactions with adenosine receptors or other targets, guided by benzimidazole’s established role in drug design .
Biological Activity
3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique combination of benzimidazole , triazine , and indazole moieties, which contribute to its diverse chemical properties. The molecular formula is with a molecular weight of 301.31 g/mol. Its structural uniqueness allows it to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 61884-83-1 |
| Molecular Formula | C16H11N7 |
| Molecular Weight | 301.31 g/mol |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine |
The biological activity of 3-(1H-benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. The compound may bind to the active sites of certain enzymes, leading to the disruption of critical cellular processes such as DNA replication and repair. This mechanism is similar to that observed in other heterocyclic compounds known for their anticancer properties .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of this compound against glioblastoma multiforme and breast adenocarcinoma cells. Results showed significant antiproliferative activity at nanomolar concentrations, indicating its potential as an effective anticancer agent .
Antimicrobial and Antiviral Properties
In addition to its anticancer effects, 3-(1H-benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine has been investigated for its antimicrobial and antiviral properties:
- Antimicrobial Activity : Benzimidazole-triazole hybrids have been reported to possess enhanced antimicrobial activity compared to their simpler counterparts. The presence of additional functional groups in the structure can significantly improve their efficacy against resistant bacterial strains .
- Antiviral Activity : Recent studies have highlighted the potential of similar compounds in inhibiting viral replication, particularly against SARS-CoV-2. The structural characteristics that allow for better binding interactions with viral proteins are crucial for developing effective antiviral agents .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications in the chemical structure can lead to enhanced biological activities. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
